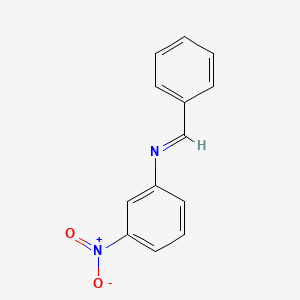

N-Benzylidene-m-nitroaniline

Description

Significance of Schiff Bases in Contemporary Chemistry

Schiff bases represent a versatile class of organic compounds that have garnered considerable attention in modern chemistry due to their diverse properties and wide-ranging applications. researchgate.net The defining feature of a Schiff base is the imine or azomethine group (>C=N-), which is typically formed through the condensation of a primary amine with a carbonyl compound. tsijournals.comisca.me This functional group is of substantial chemical and biological importance. tsijournals.com

The significance of Schiff bases in contemporary chemistry is multifaceted:

Coordination Chemistry: Schiff bases are excellent chelating agents, particularly those with functional groups like hydroxyl (-OH) or thiol (-SH) near the azomethine group, which can form stable complexes with transition metal ions. tsijournals.comenpress-publisher.com This property has been pivotal in the advancement of coordination and bioinorganic chemistry. researchgate.net

Biological and Medicinal Chemistry: A vast number of Schiff bases and their metal complexes exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and antiviral properties. enpress-publisher.comekb.egbohrium.com Their structural flexibility and the synthetic accessibility of derivatives make them valuable pharmacophores in drug development. ekb.eg

Synthetic Intermediates: These compounds are crucial intermediates in the synthesis of various bioactive and heterocyclic compounds. researchgate.nettsijournals.comekb.eg

Catalysis and Materials Science: Schiff bases find applications in catalysis, asymmetric synthesis, and the development of new materials with unique properties. researchgate.nettsijournals.com

Academic Importance of N-Benzylidene-m-nitroaniline as a Representative Schiff Base

This compound serves as a quintessential example of a Schiff base in academic research for several reasons. Its synthesis from readily available precursors, benzaldehyde (B42025) and m-nitroaniline, makes it an accessible compound for laboratory studies. isca.me

The academic importance of this compound is highlighted by its use in various research contexts:

Structural Studies: The molecule's conformation and crystal packing have been the subject of crystallographic analysis. These studies reveal a non-planar structure in the solid state, with a significant twist between the two aromatic rings. This conformational flexibility is a characteristic feature of N-benzylideneaniline derivatives. iucr.org

Spectroscopic Analysis: The compound is well-characterized by various spectroscopic techniques. Its infrared (IR) spectrum shows a characteristic C=N stretching vibration, and the nitro group exhibits distinct symmetric and asymmetric stretching bands. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including a characteristic signal for the imine proton.

Reaction Studies: this compound is used as a model compound in studying the reactivity of the imine bond and the influence of the electron-withdrawing nitro group on its chemical properties. The nitro group stabilizes the imine bond, which can enhance its properties as a ligand in metal complexes.

Investigating Structure-Property Relationships: By modifying the substituents on the aromatic rings of this compound, researchers can systematically study how electronic and steric effects influence the compound's physical and chemical properties. This makes it a valuable tool for understanding fundamental principles in organic chemistry.

Detailed Research Findings

Synthesis and Characterization

The primary method for synthesizing this compound is the condensation reaction between equimolar amounts of benzaldehyde and m-nitroaniline. isca.me The reaction is typically carried out in a solvent like ethanol (B145695) and heated under reflux. The formation of the product is confirmed through techniques such as melting point determination and various spectroscopic methods.

| Property | Value |

| Molecular Formula | C13H10N2O2 |

| Molecular Weight | 226.23 g/mol |

| Melting Point | ~65–66 °C |

Spectroscopic Data

The characterization of this compound relies heavily on spectroscopic analysis.

| Spectroscopic Technique | Characteristic Features |

| FT-IR (cm⁻¹) | ~1620-1630 (C=N stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) |

| ¹H-NMR (ppm) | ~8.5-8.7 (singlet, imine proton HC=N), 7.0-8.5 (multiplets, aromatic protons) |

| ¹³C-NMR (ppm) | ~160-165 (imine carbon C=N), 120-150 (aromatic carbons) |

| Mass Spectrometry (m/z) | 226 (molecular ion peak) |

Crystallographic Data

X-ray crystallography has provided detailed insights into the solid-state structure of this compound.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Dihedral Angle between Aromatic Rings | ~31.58(3)° |

| C-N Double Bond Configuration | Trans |

| π–π Stacking Interactions | Present between adjacent molecules |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGFPUPROHHWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283966 | |

| Record name | 3-Nitro-N-(phenylmethylene)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5341-44-6 | |

| Record name | 3-Nitro-N-(phenylmethylene)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N-benzylidene-m-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylidene-m-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-N-(phenylmethylene)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLIDENE-3-NITROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Conventional and Optimized Synthesis of N-Benzylidene-m-nitroaniline

The cornerstone of this compound synthesis lies in the condensation reaction between benzaldehyde (B42025) and m-nitroaniline. This reaction, while straightforward in principle, has been the subject of optimization studies to enhance yield and purity.

Condensation Reactions: Reaction Conditions and Yield Optimization

The conventional synthesis of this compound involves the direct condensation of equimolar amounts of m-nitroaniline and benzaldehyde. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or rectified spirit, and heated under reflux. One representative procedure involves refluxing a mixture of m-nitrobenzaldehyde and dry m-nitroaniline in rectified spirit for approximately 20 minutes. After cooling and the addition of water, the product crystallizes and can be purified by recrystallization from aqueous methanol (B129727), typically yielding around 82%.

Optimization of reaction conditions is crucial for maximizing the yield. Factors such as the choice of solvent, reaction temperature, and reaction time play a significant role. For instance, a patented method describes the formation of the Schiff base intermediate by reacting an aniline (B41778) derivative with benzaldehyde in methanol or ethanol at a temperature of 50–70 °C for 6–9 hours. To drive the equilibrium towards the product, methods for removing the water formed during the reaction, such as azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents like MgSO4, are often employed. bham.ac.uk

| Reactants | Solvent | Conditions | Reaction Time | Yield (%) |

| m-Nitroaniline + Benzaldehyde | Rectified spirit | Reflux | 20 min | ~82 |

| Aniline derivative + Benzaldehyde | Methanol or ethanol | 50–70 °C | 6–9 h | High |

Catalyst-Assisted Synthesis Strategies

To improve the efficiency and environmental footprint of the synthesis, various catalytic strategies have been explored. These range from green catalysts to metal-based systems, offering advantages in terms of reaction rates, yields, and milder reaction conditions.

In recent years, the principles of green chemistry have been applied to the synthesis of Schiff bases, including this compound. These methods aim to reduce or eliminate the use of hazardous solvents and catalysts. One notable example is the use of kinnow peel powder as a natural, eco-friendly catalyst. nih.govresearchgate.netnih.govevitachem.comdntb.gov.ua This approach allows for the solvent-free synthesis of N-benzylideneaniline and its derivatives at ambient temperature with high yields (78–85%) achieved in just a few minutes of stirring. The mechanism involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov While this has been demonstrated for the synthesis of N-benzylideneaniline, it is potentially applicable to this compound with appropriate optimization. Another green approach involves performing the condensation reaction in a mortar with a catalyst like FeSO4, achieving a 57% yield in 2 minutes without solvent or heating.

| Catalyst | Conditions | Reaction Time | Yield (%) |

| Kinnow peel powder | Solvent-free, ambient temperature, stirring | 3 min | 78–85 |

| FeSO4 | Solvent-free, manual pressure in a mortar | 2 min | 57 |

Metal-based catalysts have also been employed to facilitate the synthesis of Schiff bases and related N-heterocycles. core.ac.uk Supported metal catalysts, such as palladium on carbon (Pd/C), have been used in combination with solid acids like K-10 montmorillonite (B579905) for the synthesis of benzimidazoles from ortho-nitroanilines via a tandem transfer hydrogenation/condensation/dehydrogenation process. core.ac.uk While not a direct synthesis of this compound, this demonstrates the potential of metal catalysts in related reactions. Other supported metal catalysts, including those based on copper, platinum, and iron, have been developed for various organic transformations involving N-heterocycles. core.ac.uknih.govmdpi.com For instance, iron single-atom catalysts derived from zeolitic imidazolate frameworks have shown high efficiency in the selective ammoxidation of alcohols to nitriles under mild conditions. nih.gov The development of magnetically recoverable catalysts, such as Fe3O4/SiO2, also offers advantages in terms of catalyst recycling. core.ac.uk

Green Catalysis in Schiff Base Formation

Mechanistic Studies of Imine Formation Pathways

The formation of this compound, an imine, proceeds through a well-established two-step mechanism involving nucleophilic addition followed by dehydration. bham.ac.uklibretexts.orgchemistrysteps.comunizin.org This reversible process is often catalyzed by acid. bham.ac.ukunizin.org

Nucleophilic Addition and Dehydration Processes

The reaction initiates with the nucleophilic attack of the primary amine (m-nitroaniline) on the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). libretexts.orgchemistrysteps.comunizin.orgfiveable.me This addition forms a tetrahedral intermediate known as a carbinolamine. libretexts.orgunizin.orgfiveable.me

Following the initial nucleophilic addition, a proton transfer occurs, resulting in a neutral carbinolamine. libretexts.orgunizin.org In an acid-catalyzed reaction, the hydroxyl group of the carbinolamine is then protonated, converting it into a good leaving group (water). bham.ac.uklibretexts.orgunizin.org Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion. libretexts.orgunizin.org Finally, deprotonation of the nitrogen atom by a base (such as water or another amine molecule) yields the final imine product, this compound, and regenerates the acid catalyst. libretexts.orgunizin.org The rate-determining step of the reaction is dependent on the pH; under acidic conditions, the initial nucleophilic addition is typically the slow step, whereas under neutral or basic conditions, the dehydration step is rate-limiting. bham.ac.uk

Chemical Reactivity and Derivatization Studies

This compound possesses two primary sites of reactivity: the imine (C=N) bond and the nitro (NO₂) group. This dual functionality allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group influences the reactivity of the imine moiety, while the aromatic rings can also participate in certain reactions.

Reduction of the Nitro Moiety

The reduction of the nitro group in this compound to a primary amine is a common and important transformation. This reaction provides a pathway to synthesize N-benzylidene-m-phenylenediamine derivatives. A significant challenge in this process is achieving chemoselectivity, meaning the nitro group is reduced without affecting the relatively sensitive imine double bond.

Various reducing agents and catalytic systems have been developed for the selective reduction of aromatic nitro compounds. rsc.org These methods are broadly applicable to substrates like this compound. The reaction typically involves catalytic hydrogenation or the use of metallic reagents in acidic media. For instance, hydrogen gas in the presence of a palladium catalyst is a standard method for this conversion. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the C=N double bond.

Table 1: Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Product |

|---|---|---|

| H₂/Pd-C | Methanol or Ethanol solvent, room temperature | N-Benzylidene-m-phenylenediamine |

| SnCl₂/HCl | Concentrated HCl, heating | N-Benzylidene-m-phenylenediamine hydrochloride |

| Fe/HCl or Fe/CH₃COOH | Acidic aqueous solution, heating | N-Benzylidene-m-phenylenediamine |

| Hydrazine Hydrate (N₂H₄·H₂O) / Raney Ni | Ethanol/1,2-dichloroethane, 50-60 °C | N-Benzylidene-m-phenylenediamine oup.com |

Oxidation Reactions of Aromatic Moieties

The oxidation of this compound can be complex, with several potential reaction sites. While the aromatic rings are generally stable to oxidation except under harsh conditions, the imine linkage is more susceptible. Research on the oxidation of the parent compound, N-benzylideneaniline, shows that the reaction can lead to cleavage or rearrangement of the imine functional group.

For example, the oxidation of N-benzylideneaniline with urea (B33335) hydrogen peroxide catalyzed by zinc hydroxyapatite (B223615) can produce N,N-diphenylformamide. researchgate.netresearchgate.net Applying this to this compound suggests a probable reaction pathway would involve the formation of N-(m-nitrophenyl)formamide through oxidative cleavage and rearrangement. Another potential outcome, observed in the oxidation of related secondary amines like N-benzylaniline, is the formation of the imine itself. oup.com However, since the starting material is already an imine, more forceful oxidation is required to induce further reaction.

Table 2: Potential Oxidation Reactions

| Oxidizing Agent | Substrate Analogue | Product Type |

|---|---|---|

| Urea Hydrogen Peroxide / ZnHAP | N-Benzylideneaniline | Formamide derivative researchgate.net |

| Ozone (O₃) | N-Benzylideneaniline | Oxidative cleavage products researchgate.net |

| K₂S₂O₈ / NiSO₄ | N-Benzylaniline | Imine formation oup.com |

Nucleophilic Substitution Reactions on the Benzyl (B1604629) Group

The terminology "nucleophilic substitution on the benzyl group" is more accurately described as nucleophilic addition to the electrophilic carbon atom of the imine (C=N) bond. The carbon of the imine is sp²-hybridized and is susceptible to attack by nucleophiles, a characteristic reaction of this functional group.

Studies on the closely related N-benzylidene-o-nitroaniline demonstrate this reactivity clearly. rsc.orgrsc.org Nucleophiles where the nucleophilic atom is attached to a hydrogen atom, such as N-methylaniline or toluene-p-thiol, add across the C=N bond to form a stable substituted aminal-type product. rsc.org If the nucleophile carries two reactive hydrogens, addition can be followed by elimination of m-nitroaniline. The reaction with ozone has also been described as a nucleophilic attack on the imine carbon. researchgate.net In some cases, the initial adduct can undergo subsequent intramolecular reactions, such as cyclization, as seen in the reaction with potassium cyanide which yields a benzimidazole (B57391) derivative. rsc.org

Table 3: Nucleophilic Addition to the Imine Bond

| Nucleophile | Substrate Analogue | Reaction Type | Product Class |

|---|---|---|---|

| N-Methylaniline | N-Benzylidene-o-nitroaniline | Addition | Substituted diamine rsc.org |

| Toluene-p-thiol | N-Benzylidene-o-nitroaniline | Addition | α-aminothioether rsc.org |

| Potassium Cyanide (KCN) | N-Benzylidene-o-nitroaniline | Addition-Cyclization | Benzimidazole derivative rsc.org |

| Ozone (O₃) | This compound | Addition | Unstable ozonide intermediate researchgate.net |

Geometric Isomerization Phenomena (E,Z-Isomerism)

Geometric isomerism around the carbon-nitrogen double bond is a key structural feature of this compound. The molecule can exist as two distinct geometric isomers: E (entgegen or trans) and Z (zusammen or cis), arising from the restricted rotation about the C=N bond. In the solid state, crystallographic studies show that the compound exists in the more stable, non-planar E configuration.

The interconversion between the E and Z isomers, known as E/Z isomerization, has been studied for N-benzylideneanilines both experimentally and computationally. oup.comnih.govunige.ch This process can occur thermally or photochemically. Two primary mechanisms are proposed for the thermal isomerization in the ground state:

Rotation: A rotation around the C=N double bond, which involves breaking the pi-bond and passing through a high-energy transition state.

Inversion: A "lateral shift" mechanism where the substituent on the nitrogen atom moves from one side of the C=N axis to the other through a linear, sp-hybridized transition state. For N-benzylideneanilines, computational studies suggest the inversion pathway is generally favored over rotation. unige.ch

The energy barrier for this isomerization is influenced by the electronic nature of substituents on the aromatic rings. nih.gov

Advanced Spectroscopic Characterization and Structural Investigations

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the characteristic functional groups within the N-Benzylidene-m-nitroaniline molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy reveals the distinct vibrational modes of this compound, confirming its structural features. The spectrum is characterized by several key absorption bands. A defining feature of Schiff bases is the C=N stretching vibration, which for this compound, appears in the range of 1620-1630 cm⁻¹. The presence of the nitro (NO₂) group is confirmed by strong asymmetric and symmetric stretching vibrations, typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Further confirmation of the aromatic nature of the compound is provided by bands corresponding to aromatic C-H stretching between 3000-3100 cm⁻¹ and C=C stretching within the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Imine (C=N) Stretch | 1620-1630 |

| Aromatic C=C Stretch | 1450-1600 |

| Asymmetric NO₂ Stretch | ~1530 |

| Symmetric NO₂ Stretch | ~1350 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For analogous compounds like N-benzyl-2-methyl-4-nitroaniline, Raman spectra have been extensively studied to understand intermolecular interactions and polymorphism. aip.orgaip.org The spectra of this compound are expected to show characteristic bands for the aromatic rings and the imine linkage. Differences in the Raman spectra between different physical forms (e.g., crystalline polymorphs) can reveal insights into the crystal packing and intermolecular forces. aip.org Studies on similar molecules have utilized Raman spectroscopy to investigate lattice vibrations in the low-frequency region (15–200 cm⁻¹), which are crucial for understanding the solid-state structure. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing a detailed atomic-level map of the molecular structure of this compound, allowing for the precise assignment of proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound offers a clear signature of its proton framework. A characteristic singlet appears for the imine proton (HC=N) in the downfield region, typically between 8.5 and 8.7 ppm. The aromatic protons resonate as a complex series of multiplets in the range of 7.0 to 8.5 ppm. The protons on the aromatic ring containing the nitro group, particularly those ortho and para to it, are shifted further downfield due to the strong electron-withdrawing nature of the NO₂ group.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Imine (HC=N) | 8.5 - 8.7 |

| Aromatic (C₆H₅ and C₆H₄NO₂) | 7.0 - 8.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton. The imine carbon (C=N) signal is a key indicator, appearing significantly downfield at approximately 160-165 ppm. The aromatic carbons produce a cluster of signals in the 120-150 ppm range. The carbon atom directly bonded to the electron-withdrawing nitro group is characteristically shifted to the most downfield position within this aromatic region.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Imine (C=N) | 160 - 165 |

| Aromatic (C₆H₅ and C₆H₄NO₂) | 120 - 150 |

| Carbon attached to NO₂ | Most downfield aromatic signal |

Advanced NMR Techniques for Conformational Analysis

While standard ¹H and ¹³C NMR provide the basic connectivity, advanced NMR techniques are employed to investigate the three-dimensional structure and conformational dynamics of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, offering insights into the preferred orientation of the two aromatic rings relative to each other. Crystallographic studies of the parent compound have revealed a non-planar conformation in the solid state, with a significant dihedral angle between the two aromatic rings. For related compounds like N-benzyl-3-nitroaniline, a torsion angle of 72.55° around the central carbon-nitrogen bond has been observed, representing an energy-minimized conformation that balances steric and electronic effects. Computational studies and experimental evidence for similar molecules suggest that the molecule adopts conformations that minimize steric hindrance while maximizing electronic stabilization. The flexibility around the N-CH₂ bond allows for multiple conformations, and advanced NMR methods, in conjunction with computational modeling, can help to characterize the populations and energetics of these different conformers in solution. copernicus.org

Electronic Spectroscopy for Absorption Characteristics

The electronic absorption spectrum of this compound, typically recorded in a solvent like methanol (B129727), offers key information about the electronic transitions within the molecule. The spectrum is characterized by strong absorption bands in the ultraviolet (UV) region. These high-energy absorptions are primarily attributed to π→π* transitions associated with the conjugated system that extends across the two aromatic rings and the central carbon-nitrogen double bond (azomethine group).

Additionally, absorption bands can be observed in the near-visible region of the spectrum. These are generally assigned to n→π* transitions, which involve the promotion of non-bonding electrons (lone pairs) from the nitrogen atom of the imine and the oxygen atoms of the nitro group to an anti-bonding π* orbital. The presence of the electron-withdrawing nitro group on the aniline (B41778) ring influences the energy of these transitions.

Table 1: Electronic Absorption Characteristics of this compound

| Transition Type | Associated Molecular Orbitals | Spectral Region |

| π → π | Involves the conjugated system (aromatic rings, C=N) | Ultraviolet (UV) |

| n → π | Involves lone pair electrons (N, O atoms) | Near-Visible |

Crystallographic Analysis for Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, crystallographic studies reveal that the molecule adopts a non-planar conformation. The two aromatic rings—the benzylidene ring and the m-nitrophenyl ring—are twisted with respect to each other. This twist is quantified by a significant dihedral angle of approximately 31.58(3)° between the planes of the two rings.

Table 2: Selected Crystallographic and Molecular Parameters for this compound

| Parameter | Value / Description | Source |

| Molecular Formula | C₁₃H₁₀N₂O₂ | |

| Molecular Weight | 226.23 g/mol | |

| Crystal System | Monoclinic | |

| Overall Conformation | Non-planar | |

| C=N Bond Configuration | trans | |

| Dihedral Angle (between aromatic rings) | ~31.58(3)° |

The stability of the crystal lattice is determined by the network of intermolecular interactions that hold the individual molecules together. In the case of this compound, the crystal packing is stabilized by a combination of weak intermolecular forces.

X-ray charge density analysis is an advanced crystallographic technique that goes beyond simple atomic positions to map the distribution of electron density throughout the crystal. This method provides detailed insights into the nature of chemical bonds and intermolecular interactions. By using a multipole refinement model, it is possible to quantify the aspherical nature of electron clouds around atoms, revealing features like lone pairs and the accumulation or depletion of charge in bonding regions.

This analysis allows for a quantitative description of the electrostatic character of the intermolecular interactions, such as the C-H···O and π-π stacking forces mentioned previously. While a specific, dedicated charge density study for this compound is not available in the consulted literature, this technique would be invaluable for understanding the influence of the electron-withdrawing nitro group on the electronic structure and for precisely quantifying the energetic contributions of the various non-covalent interactions that govern the crystal packing.

Crystal Packing and Intermolecular Interactions

Thermal Analysis for Stability Assessment

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are primary methods for assessing thermal stability.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, revealing phase transitions like melting. This compound exhibits a sharp melting point in the range of 90-92°C, which indicates a crystalline material of high purity.

TGA measures the change in mass of a sample as it is heated at a constant rate. This analysis provides information on thermal stability and decomposition profiles. An ideal TGA curve for a stable compound would show a flat plateau up to the onset of decomposition, at which point a sharp drop in mass would occur as volatile fragments are lost. While a specific TGA thermogram for this compound was not found in the referenced literature, this analysis is essential for determining the upper-temperature limit at which the compound is stable.

Table 3: Thermal Properties of this compound

| Property | Value / Description | Source |

| Melting Point | 90-92 °C | |

| Thermal Stability | Decomposes upon further heating (Specific TGA data not found) |

Thermogravimetric Analysis (TGA)

Specific Thermogravimetric Analysis data, including onset of decomposition, percentage weight loss at various stages, and final residue information for this compound, are not available in the reviewed scientific literature. This analysis would typically be used to determine the thermal stability of the compound.

Differential Thermal Analysis (DTA)

Specific Differential Thermal Analysis data, which would show endothermic or exothermic peaks corresponding to events like melting and decomposition, are not available for this compound in the reviewed literature. This analysis would complement TGA data to provide a more complete thermal profile.

Surface Morphological Analysis

Scanning Electron Microscopy (SEM)

Specific Scanning Electron Microscopy images for this compound, which would illustrate its surface topography and crystal morphology, have not been found in the published literature. This technique would provide valuable insight into the physical characteristics of the solid material.

Density Functional Theory (DFT) Calculations for Molecular Properties

Geometry Optimization and Conformational Landscapes

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound, a Schiff base compound. researchgate.netbohrium.com These calculations help in understanding the molecule's conformational flexibility and the energetic favorability of different spatial arrangements.

The conformation of this compound is characterized by specific torsion and dihedral angles that define the spatial relationship between its aromatic rings and the central imine linkage.

Non-Planar Structure: Crystallographic studies and theoretical calculations consistently show that this compound adopts a non-planar conformation. The dihedral angle between the benzylidene ring and the m-nitroaniline ring is a key parameter describing this non-planarity. Experimental data from X-ray crystallography reveals a significant twist, with a reported dihedral angle of approximately 31.58(3)°.

It is important to note that related benzylideneaniline (B1666777) derivatives also exhibit non-planar structures, with the degree of twisting influenced by the nature and position of substituents on the aromatic rings. researchgate.netresearchgate.net For instance, in N-benzylideneaniline, the aniline ring is twisted out of the C-N=C plane by a considerable angle. researchgate.net

Table 1: Selected Torsion and Dihedral Angles for this compound and Related Compounds

| Compound | Parameter | Angle (°) | Method |

| This compound | Dihedral angle between aromatic rings | 31.58(3) | X-ray Crystallography |

| This compound | C11-N1-C1-C2 Torsion Angle | 175.97(13) | X-ray Crystallography |

| N-benzyl-3-nitroaniline | Torsion angle about the central C-N bond | 72.55 (19) | X-ray Crystallography researchgate.netnih.gov |

| N-benzyl-3-nitroaniline | Dihedral angle between ring planes | 86.0 (6) | X-ray Crystallography researchgate.netnih.gov |

This table is interactive. Click on the headers to sort the data.

The deviation from planarity in this compound and similar Schiff bases is governed by a delicate balance of electronic and steric factors.

Steric Hindrance: A primary reason for the non-planar conformation is the steric repulsion between the ortho-hydrogens of the aniline ring and the hydrogen atom of the imine group. To alleviate this steric strain, the aniline ring rotates out of the plane of the C=N bond.

Electronic Effects: The electronic nature of substituents on the aromatic rings plays a significant role. The electron-withdrawing nitro group (-NO2) in the meta position of the aniline ring influences the electron density distribution across the molecule. researchgate.net This can affect the degree of conjugation between the aromatic systems and the imine bridge, thereby influencing the preferred conformation. In some substituted benzylideneanilines, a stronger electron-withdrawing character of a substituent can lead to a larger torsional angle. researchgate.net

Conjugation: While steric hindrance forces the rings out of plane, there is a competing electronic effect of π-conjugation that favors planarity. The extent of non-planarity is a compromise to achieve the lowest energy state by balancing these opposing forces. The resulting conformation allows for some degree of electronic communication between the two aromatic rings through the imine linkage.

Electronic Structure Analysis

Understanding the electronic structure of this compound is fundamental to explaining its reactivity and spectroscopic properties. DFT calculations provide detailed information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule.

HOMO and LUMO Distribution: In this compound, the HOMO is typically localized on the aniline part of the molecule, which is electron-rich, while the LUMO is predominantly centered on the benzylidene ring and the electron-withdrawing nitro group. dergipark.org.tr This distribution is characteristic of a "push-pull" system, where electron density is pushed from the donor part (aniline ring) to the acceptor part (nitro-substituted ring).

Energy Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr DFT calculations can provide quantitative values for the HOMO and LUMO energies and the resulting energy gap. rdd.edu.iqdergipark.org.tr For related nitro-substituted benzylideneanilines, the presence of the NO2 group has been shown to affect the electronic absorption bands. rdd.edu.iq

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Related Compound

| Compound | E HOMO (a.u) | E LUMO (a.u) | Energy Gap (EHOMO - ELUMO) (a.u) |

| N'-(4- Nitrobenzyliden)anilin oxid | -0.252 | -0.134 | -0.118 |

Data from a study on N'-(4- Nitrobenzyliden)anilin oxid using DFT B3LYP/6-32G. rdd.edu.iq This table is interactive. Click on the headers to sort the data.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com

Reactive Sites: The MESP map of this compound reveals distinct regions of positive and negative electrostatic potential. The regions of negative potential (typically colored in shades of red) are associated with high electron density and are susceptible to electrophilic attack. These are generally located around the nitrogen atom of the imine group and the oxygen atoms of the nitro group. researchgate.netresearchgate.net The regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms. researchgate.net

Charge Distribution: The MESP provides a visual representation of the electron-donating and electron-withdrawing effects of the different functional groups. The electron-withdrawing nitro group creates a significant region of negative potential around its oxygen atoms, while the nitrogen of the imine linkage also represents an electron-rich center. researchgate.net This detailed picture of the electrostatic landscape is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

An in-depth examination of this compound through the lens of theoretical and computational chemistry reveals significant insights into its electronic structure, reactivity, and spectroscopic properties. Computational methodologies, particularly those rooted in density functional theory (DFT), provide a molecular-level understanding that complements experimental findings.

2 Theoretical and Computational Chemistry Approaches

3 Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. grafiati.comresearchgate.net For this compound, NBO analysis elucidates the intramolecular charge transfer (ICT) that is fundamental to its electronic properties. This ICT primarily occurs from the electron-donating benzylidene ring to the electron-withdrawing m-nitroaniline moiety, facilitated by the π-conjugated imine (-CH=N-) bridge.

The analysis quantifies the stabilization of the molecule arising from these charge delocalization events. grafiati.com This is primarily evaluated through the second-order perturbation theory analysis of the Fock matrix in the NBO basis. The stabilization energy (E(2)) associated with the delocalization from a filled donor NBO (i) to an empty acceptor NBO (j) is a key metric. Higher E(2) values indicate stronger interactions.

Key donor-acceptor interactions in this compound include:

π → π* interactions : These occur between the filled π-orbitals of the aromatic rings and the vacant π*-antibonding orbitals, indicating a high degree of conjugation across the molecular framework.

n → π* interactions : The lone pair (n) on the imine nitrogen atom can delocalize into the antibonding π* orbitals of the nitro-substituted phenyl ring. This interaction contributes significantly to the ICT character of the molecule.

The electron-withdrawing nitro group (-NO2) enhances these charge transfer interactions by lowering the energy of the acceptor orbitals on the aniline ring, thereby increasing the stabilization energy.

Table 1: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound Analogues

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C1-C6) Benzyl (B1604629) Ring | π* (C=N) | ~20-25 | Hyperconjugation (Ring to Bridge) |

| LP (1) N (Imine) | π* (C-C) Nitroaniline Ring | ~30-40 | Resonance (Lone Pair Delocalization) |

| π (C=N) | π* (C-C) Nitroaniline Ring | ~15-20 | Hyperconjugation (Bridge to Ring) |

| π (C-C) Benzyl Ring | π* (C-C) Benzyl Ring | ~18-22 | Intramolecular Resonance |

Note: The values presented are illustrative and based on typical findings for structurally similar Schiff bases in computational studies.

Analysis of Torsion and Dihedral Angles

4 Dipole Moment and Polarization Anisotropy Calculations

Computational methods are frequently used to determine the electric properties of molecules, such as the dipole moment (μ) and polarization anisotropy (Δα). These properties are crucial for understanding a molecule's interaction with electric fields and its potential in applications like nonlinear optics.

Polarization Anisotropy (Δα): This parameter describes the non-uniformity of a molecule's polarizability along different axes. A high polarization anisotropy is often associated with molecules that have an elongated, conjugated structure, like this compound. Density Functional Theory calculations have been shown to be effective in determining the polarizability and its anisotropy, which are in good agreement with experimental results for related materials. nih.govnih.govsemanticscholar.org

Table 2: Calculated Electric Properties for a Structurally Related Compound (N-benzyl-2-methyl-4-nitroaniline)

| Property | Calculated Value | Significance |

| Dipole Moment (μ) | ~6-8 Debye | High polarity, strong ICT character |

| Polarization Anisotropy (Δα) | High | Anisotropic electronic response, potential for NLO applications |

3 Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. researchgate.net These indices are invaluable for predicting how this compound will behave in chemical reactions.

1 Bond Dissociation Energies (BDEs)

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs helps to identify the weakest bonds in a molecule and predict its thermal stability and potential reaction pathways. For this compound, key bonds of interest are the imine C=N double bond, the N-C single bond, and the C-H bond of the imine group. Computational studies on similar Schiff bases have used BDE calculations to explore antioxidant mechanisms, such as the Hydrogen Atom Transfer (HAT) pathway. univ-guelma.dz

Table 3: Typical Calculated Bond Dissociation Energies (BDEs) in Schiff Bases

| Bond | Typical BDE (kcal/mol) | Implication for Reactivity |

| C-H (imine) | ~85-95 | Potential site for hydrogen atom abstraction. |

| N-C (aniline ring) | ~70-80 | A relatively strong bond, but susceptible to cleavage under certain conditions. |

| C=N (imine) | >100 | The strongest covalent bond in the bridge, indicating its stability. |

Note: Values are representative for this class of compounds based on general computational chemistry literature.

2 Ionization Potentials (IPs) and Electron Transfer Energies (ETEs)

Ionization Potential (IP): IP is the minimum energy required to remove an electron from a molecule in its gaseous state. nih.gov It is a direct measure of a molecule's ability to act as an electron donor. A lower IP indicates that the molecule is more easily oxidized. The IP can be calculated from the energy of the Highest Occupied Molecular Orbital (HOMO).

Electron Transfer Energy (ETE): ETE is the energy associated with the transfer of an electron to a molecule. It is related to the electron affinity of the compound. Studies on related Schiff bases have calculated these parameters to understand their behavior in different chemical environments and reaction mechanisms. univ-guelma.dz

Table 4: Representative Reactivity Descriptors

| Descriptor | Definition | Relevance for this compound |

| Ionization Potential (IP) | Energy to remove an electron | Indicates electron-donating capability. |

| Electron Transfer Energy (ETE) | Energy change upon electron transfer | Determines the favorability of electron transfer reactions. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer

3 Proton Affinity (PA) and Proton Dissociation Energy (PDE)

Proton Affinity (PA): PA is the negative of the enthalpy change for the gas-phase protonation of a molecule. It quantifies the molecule's basicity. This compound has multiple potential protonation sites, including the imine nitrogen and the oxygen atoms of the nitro group. Computational studies on p-nitroaniline show that the nitro group is often the most favorable site for protonation. redalyc.org Calculating the PA for each site allows for the determination of the most basic center, which is crucial for understanding its acid-base chemistry.

Proton Dissociation Energy (PDE): PDE is the energy required to remove a proton from a molecule. This descriptor is particularly relevant for assessing antioxidant activity via mechanisms like the Single Proton-Loss Electron Transfer (SPLET). univ-guelma.dz

Table 5: Predicted Proton Affinity Sites and Relative Energies

| Protonation Site | Predicted Relative PA | Rationale |

| Nitro Group Oxygen | Highest | Strong electron density on oxygen atoms. Studies on nitroanilines confirm this as a favorable site. redalyc.org |

| Imine Nitrogen | Intermediate | The lone pair is available for protonation, but its basicity is reduced by delocalization into the aromatic system. |

| Aromatic Ring Carbons | Lowest | Protonation disrupts aromaticity and is energetically unfavorable. |

Theoretical and Computational Chemistry Approaches

4 Simulated Spectroscopic Data and Vibrational Analysis

Theoretical vibrational analysis using DFT is a standard method to complement and assign experimental FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign specific absorption bands to the corresponding molecular motions (stretching, bending, etc.).

For N-Benzylidene-m-nitroaniline, the calculated spectrum would show characteristic peaks confirming its structure. DFT calculations on related molecules have shown excellent agreement with experimental spectra. researchgate.netnih.gov

Key vibrational modes include:

C=N Stretch: The imine group stretching vibration is a defining feature, typically appearing in the 1620-1630 cm⁻¹ region.

NO2 Stretches: The nitro group has two characteristic stretching vibrations: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching bands are found in the 1450-1600 cm⁻¹ range.

Table 6: Comparison of Key Experimental and Simulated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3000-3100 | 3050-3150 | Aromatic C-H stretching |

| ν(C=N) imine | 1620-1630 | 1625-1645 | Imine group stretching |

| ν(C=C) aromatic | 1450-1600 | 1450-1610 | Aromatic ring skeletal vibrations |

| νas(NO2) | ~1530 | 1520-1550 | Asymmetric NO2 stretching |

| νs(NO2) | ~1350 | 1340-1360 | Symmetric NO2 stretching |

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values due to the harmonic approximation in the calculations.

Simulated Spectroscopic Data and Vibrational Analysis

Theoretical NMR Chemical Shifts

Predicting the Nuclear Magnetic Resonance (NMR) spectra of this compound is a key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, a widely used approach within DFT, is employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. d-nb.inforesearchgate.net This method computes the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS). sci-hub.se

Table 1: Representative Theoretical NMR Chemical Shift Calculation Approach This table illustrates the general methodology and the type of data generated in such a study, based on literature for similar compounds.

| Computational Method | Basis Set | Nucleus | Calculated Isotropic Shielding (ppm) | Reference Shielding (TMS, ppm) | Calculated Chemical Shift (δ, ppm) |

| DFT (GIAO) | 6-311++G(d,p) | ¹H (imine) | Value | Value | Value |

| DFT (GIAO) | 6-311++G(d,p) | ¹³C (imine) | Value | Value | Value |

| DFT (GIAO) | 6-311++G(d,p) | ¹³C (C-NO₂) | Value | Value | Value |

Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. While experimental spectra can be readily obtained, assigning each absorption band to a specific molecular motion can be complex. researchgate.net Potential Energy Distribution (PED) analysis is a computational technique used to provide detailed assignments for the vibrational modes. science.govdergipark.org.tr

The process begins with a DFT calculation to determine the optimized geometry and the harmonic vibrational frequencies of this compound. researchgate.net These calculated frequencies are often scaled by empirical factors to better match experimental values, compensating for anharmonicity and limitations in the theoretical model. dergipark.org.tr The PED analysis is then performed, typically using software like VEDA (Vibrational Energy Distribution Analysis), to quantify the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to each calculated vibrational mode. dergipark.org.troaji.net For this compound, this allows for the unambiguous assignment of characteristic bands, such as the C=N imine stretch, the symmetric and asymmetric stretches of the NO₂ group, and various aromatic C-H and C=C vibrations. oaji.net

Table 2: Example of Vibrational Mode Assignment using PED This table is a representative example based on studies of similar molecules, illustrating how PED analysis is presented.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (scaled, cm⁻¹) | Vibrational Mode Assignment (PED Contribution %) |

| ~1625 | Value | ν(C=N) (70%), ν(C=C) (15%) |

| ~1530 | Value | ν_as(NO₂) (85%) |

| ~1350 | Value | ν_s(NO₂) (80%), δ(C-H) (10%) |

| ~3050 | Value | ν(Ar C-H) (95%) |

| ν: stretching; δ: bending; as: asymmetric; s: symmetric |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netajchem-a.com This method is crucial in drug discovery and materials science to understand and predict the interactions at a molecular level. nih.govsemanticscholar.org For compounds like this compound, docking studies can elucidate potential biological targets and explain observed activities, such as antimicrobial or enzyme inhibitory effects. researchgate.netnih.gov

A pertinent example is the molecular docking study of a closely related compound, N-(2-hydroxybenzylidene)-m-nitroaniline , against the mitochondrial ubiquinol-cytochrome c reductase (UQCRB) protein. tandfonline.comuniv-guelma.dz The UQCRB protein is a component of the cytochrome bc1 complex, which is vital for cellular respiration. In this study, DFT was used to obtain the optimized structure of the ligand, which was then docked into the active site of the UQCRB protein (PDB ID can be specified if available in the source). tandfonline.comuniv-guelma.dz The results of such simulations typically include the binding affinity (often expressed in kcal/mol), which indicates the strength of the interaction, and a detailed visualization of the binding mode. nih.govuniv-guelma.dz The analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's binding pocket. researchgate.net

In a similar vein, other studies have investigated nitro-benzylidene derivatives as potential enzyme inhibitors. For example, nitro-benzylidene phenazine (B1670421) derivatives were docked against the DENV2 NS2B-NS3 protease, a key enzyme for dengue virus replication. nih.govresearchgate.netnih.gov These studies found that the nitro-substituted compounds could fit into the enzyme's binding pocket, with calculated binding affinities comparable to known inhibitors. nih.gov Although this specific study was not on this compound itself, it demonstrates a common application for this class of compounds in computational drug design.

Table 3: Representative Data from Molecular Docking Studies This table is a composite representation of typical results from molecular docking studies on related nitroaniline compounds.

| Ligand | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| N-(2-hydroxybenzylidene)-m-nitroaniline | UQCRB | e.g., 1PPJ | -7.68 | e.g., HIS51, SER135 | Hydrogen Bond, Hydrophobic |

| Nitro-benzylidene phenazine derivative | DENV2 NS2B-NS3 Protease | e.g., 2FOM | -9.48 | e.g., VAL155, ILE36 | Hydrogen Bond, π-π Stacking |

Coordination Chemistry and Metal Complexation

Synthesis and Stoichiometry of Metal Complexes with N-Benzylidene-m-nitroaniline

The synthesis of metal complexes involving this compound typically involves the reaction of the pre-synthesized Schiff base with a metal salt in an appropriate solvent. isca.me A common method is the condensation of benzaldehyde (B42025) and m-nitroaniline in an ethanol (B145695) medium, sometimes with a catalytic amount of acid or base, to first isolate the Schiff base. researchgate.netisca.me Subsequently, the ligand is dissolved in a solvent like ethanol and reacted with metal salts, such as metal chlorides, often under reflux for several hours. isca.me

Research has successfully demonstrated the synthesis of complexes with various transition metals, including zinc(II), copper(II), and cobalt(II). isca.meresearchgate.net Elemental analysis and other characterization techniques have consistently pointed towards a 1:2 metal-to-ligand stoichiometry for these complexes. researchgate.netresearchgate.net For instance, the zinc(II) complex has been formulated as [ZnL₂Cl₂], where 'L' represents the this compound ligand. researchgate.net This indicates that two molecules of the Schiff base coordinate to a single metal center.

Table 1: Synthesis and Stoichiometry of this compound Metal Complexes

| Metal Ion | Synthesis Method | Molar Ratio (Metal:Ligand) | Reference |

|---|---|---|---|

| Zinc(II) | Catalyzed condensation followed by reaction with ZnCl₂ under reflux. | 1:2 | researchgate.net |

| Copper(II) | Schiff base dissolved in ethanol, reacted with CuCl₂ solution, and refluxed. | 1:2 | isca.me |

| Cobalt(II) | Schiff base dissolved in ethanol, reacted with CoCl₂ solution, and refluxed. | 1:2 | isca.me |

Elucidation of Ligand Binding Modes and Donor Atoms

The primary donor atom in this compound for metal complexation is the nitrogen atom of the azomethine (imine) group. researchgate.net This is a characteristic feature of Schiff base ligands. researchgate.net Coordination through the imine nitrogen is substantiated by spectroscopic data, particularly Fourier-transform infrared (FTIR) spectroscopy. Upon complexation, the characteristic stretching vibration band of the C=N group, which appears around 1630 cm⁻¹ in the free ligand, shifts to a lower frequency (e.g., 1605–1620 cm⁻¹) in the metal complex. isca.meresearchgate.net This shift is a direct indication that the lone pair of electrons on the azomethine nitrogen is involved in forming a coordinate bond with the metal ion. nih.gov

While the nitro group is a significant feature of the molecule, it is generally considered non-coordinating in this context. Its primary role is electronic, influencing the basicity of the donor nitrogen atom. The Schiff base, therefore, typically acts as a monodentate ligand, coordinating solely through the imine nitrogen.

Characterization of Complex Geometries and Stereochemistry

The geometry of the resulting metal complexes is determined by the coordination number of the central metal ion and the nature of the ligands. For the [Zn(II)L₂Cl₂] complex with this compound, a distorted tetrahedral geometry has been proposed. researchgate.net This geometry is common for four-coordinate Zn(II) complexes. The distortion from a regular tetrahedron is attributed to the stereochemical properties of the ligands. researchgate.net

For other related Schiff base complexes, different geometries have been observed. Depending on the metal ion and other coordinated ligands (like solvents or anions), geometries such as square planar or octahedral are also possible. researchgate.netresearchgate.net For example, some Co(II), Ni(II), Cu(II), and Mn(II) complexes with related monodentate Schiff bases have been found to adopt a square planar geometry with a general formula of [M(L)₂X₂], where X is a chloride ion. researchgate.net

Table 2: Proposed Geometries for Metal Complexes of this compound and Related Schiff Bases

| Metal Complex/Family | Proposed Geometry | Coordination Number | Supporting Evidence | Reference |

|---|---|---|---|---|

| [Zn(this compound)₂Cl₂] | Distorted Tetrahedral | 4 | Spectroscopic and analytical data | researchgate.net |

| [M(L)₂X₂] (M=Co, Ni, Cu, Mn; L=related monodentate Schiff base) | Square Planar | 4 | Physical, spectral, and analytical data | researchgate.net |

Influence of Metal Ions on Complex Stability and Properties

The stability of metal complexes with this compound is a critical aspect, heavily influenced by the electron-withdrawing nature of the meta-positioned nitro group. This group reduces the electron density on the aromatic ring and, by extension, on the azomethine nitrogen. A lower electron density on the donor nitrogen atom generally leads to weaker coordination and lower complex stability. ignited.in

This effect is highlighted by a study on the closely related N-benzylidene-p-nitroaniline, which reportedly failed to form complexes with a range of divalent and trivalent metal ions under conditions where other substituted N-benzylideneanilines did. researchgate.net This suggests that the stability of complexes with nitro-substituted ligands is significantly diminished. researchgate.net However, the successful synthesis of complexes with the m-nitro isomer indicates that complexation is possible, although the resulting complexes may be less stable than those formed with electron-donating or unsubstituted analogues. isca.meresearchgate.net

The relative stability of complexes with different divalent metal ions often follows the Irving-Williams series. For Schiff base complexes, this order is typically found to be Cu(II) > Ni(II) > Co(II) > Zn(II). researchgate.net This trend suggests that copper(II) would likely form the most stable complex with this compound among the common first-row transition metals. The stability is a key factor that also influences the chemical and physical properties of the complexes, including their electronic spectra and magnetic moments.

Biological Activity Profiling and Mechanistic Exploration

Antimicrobial Activity Studies

N-Benzylidene-m-nitroaniline has been the subject of investigations into its efficacy against a range of pathogenic microorganisms, including both bacteria and fungi.

Research has shown that this compound exhibits notable antibacterial effects against Gram-positive bacteria. A comparative study determined its minimum inhibitory concentration (MIC) against Staphylococcus aureus to be 50 µg/mL, indicating significant potential as an antimicrobial agent. Studies have also reported substantial zones of inhibition against Staphylococcus aureus, further confirming its antibacterial properties.

In a broader context, studies on closely related compounds, such as substituted (E)-N-benzylidene-4-nitroanilines, have provided additional insights. For instance, the parent compound of this series, along with its 2-Cl, 3-Cl, 4-Cl, 4-CH3, 3-NO2, and 4-NO2 substituted derivatives, demonstrated good antibacterial activity against S. aureus strains.

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound | Gram-Positive Bacterium | Measurement | Value |

|---|---|---|---|

| This compound | Staphylococcus aureus | MIC | 50 µg/mL |

| (E)-N-benzylidene-4-nitroaniline (parent) | Staphylococcus aureus | Zone of Inhibition | Good |

| (E)-N-(2-chlorobenzylidene)-4-nitroaniline | Staphylococcus aureus | Zone of Inhibition | Good |

| (E)-N-(3-chlorobenzylidene)-4-nitroaniline | Staphylococcus aureus | Zone of Inhibition | Good |

| (E)-N-(4-chlorobenzylidene)-4-nitroaniline | Staphylococcus aureus | Zone of Inhibition | Good |

| (E)-N-(4-methylbenzylidene)-4-nitroaniline | Staphylococcus aureus | Zone of Inhibition | Good |

| (E)-N-(3-nitrobenzylidene)-4-nitroaniline | Staphylococcus aureus | Zone of Inhibition | Good |

| (E)-N-(4-nitrobenzylidene)-4-nitroaniline | Staphylococcus aureus | Zone of Inhibition | Good |

The antibacterial spectrum of this compound extends to Gram-negative bacteria. A noteworthy finding is its minimum inhibitory concentration (MIC) of 75 µg/mL against Escherichia coli. This demonstrates a considerable level of activity against this common pathogen. The compound has also been shown to produce significant inhibition zones against E. coli.

For comparison, studies on (E)-N-benzylidene-4-nitroaniline and its derivatives have shown that the parent compound and its 3-Cl substituted form exhibit good antibacterial activity against Escherichia coli. Furthermore, the 4-OCH3 and nitro-substituted imines in this series also displayed good activity against the same strain.

Table 2: Antibacterial Activity of this compound and Related Compounds against Gram-Negative Bacteria

| Compound | Gram-Negative Bacterium | Measurement | Value |

|---|---|---|---|

| This compound | Escherichia coli | MIC | 75 µg/mL |

| (E)-N-benzylidene-4-nitroaniline (parent) | Escherichia coli | Zone of Inhibition | Good |

| (E)-N-(3-chlorobenzylidene)-4-nitroaniline | Escherichia coli | Zone of Inhibition | Good |

| (E)-N-(4-methoxybenzylidene)-4-nitroaniline | Escherichia coli | Zone of Inhibition | Good |

| (E)-N-(4-nitrobenzylidene)-4-nitroaniline | Escherichia coli | Zone of Inhibition | Good |

While specific data on the antifungal activity of this compound is not extensively detailed in the reviewed literature, studies on the closely related (E)-N-benzylidene-4-nitroaniline series provide valuable insights. In this series, the 4-Br and 2-Cl substituted imines demonstrated good antifungal activity against the fungal strain Aspergillus niger. Additionally, the 4-CH3 and 3-NO2 substituted imines showed good antifungal efficacy against Penicillium scup.

The antimicrobial activity of nitro-containing Schiff bases like this compound is generally attributed to the presence of the azomethine (-C=N-) group and the nitro (-NO2) functionality. The imine group is considered crucial for their biological activities. One proposed mechanism involves the ability of the compound to act as an electrophile, reacting with nucleophilic groups in biological systems.

Antifungal Activity Against Fungal Species

Enzyme Inhibition Assays

The interaction of this compound and related compounds with specific enzymes has been a focus of research, particularly concerning carbonic anhydrase isoenzymes.

While specific IC50 values for this compound against human carbonic anhydrase I (hCA-I) and human carbonic anhydrase II (hCA-II) were not found in the reviewed literature, studies on the structurally similar isomer, N-benzylidene-4-nitroaniline, have demonstrated a strong inhibitory effect on these enzymes. Research has shown that N-benzylidene-4-nitroaniline exhibits significant in vitro inhibitory activity against both hCA-I and hCA-II.

The IC50 values for N-benzylidene-4-nitroaniline were determined to be 1.85 µM for hCA-I and 2.07 µM for hCA-II. semanticscholar.org This indicates a potent inhibition of these enzymes. The inhibitory action of such Schiff bases on carbonic anhydrases suggests their potential for development as therapeutic agents targeting these enzymes, which are involved in various physiological processes.

Table 3: Carbonic Anhydrase Inhibition by N-benzylidene-4-nitroaniline

| Compound | Enzyme | Measurement | Value (µM) |

|---|---|---|---|

| N-benzylidene-4-nitroaniline | hCA-I | IC50 | 1.85 semanticscholar.org |

| N-benzylidene-4-nitroaniline | hCA-II | IC50 | 2.07 semanticscholar.org |

Enzymatic Inhibition Kinetics and Binding Mechanisms

This compound belongs to the Schiff base class of compounds, which are known for their diverse biological activities, including enzyme inhibition. While specific kinetic data for this compound is not extensively documented in publicly available literature, the inhibitory potential of structurally related compounds provides valuable insights.

Schiff bases containing a nitro group have demonstrated significant inhibitory effects against various enzymes. For instance, studies on N-benzylidene-4-nitroaniline, a positional isomer of the title compound, have shown strong inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II) in vitro. semanticscholar.org Carbonic anhydrases are a family of metalloenzymes that play crucial roles in numerous physiological processes. nih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.gov The inhibition mechanism for such compounds often involves the interaction of the sulfonamide or other functionalities with the zinc ion in the enzyme's active site. nih.gov In the case of nitro-substituted Schiff bases, the electronic properties conferred by the nitro group can influence binding affinity.

Urease is another enzyme target for which Schiff base derivatives have shown considerable inhibitory activity. mdpi.comnih.gov Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. A review of urease inhibitors highlighted that benzylidene thiosemicarbazide (B42300) derivatives bearing a 3-NO2 substituent—structurally related to this compound—exhibited very good inhibitory activity against urease. nih.gov The presence of electron-withdrawing groups, such as the nitro group, can impact the electronic distribution within the molecule and its ability to interact with the nickel ions in the active site of urease. nih.gov

The mode of inhibition can vary, with compounds exhibiting competitive, non-competitive, or mixed-type inhibition, which can be elucidated through kinetic studies by generating Lineweaver-Burk plots. researchgate.netnih.gov For example, kinetic analyses of other potent urease inhibitors have revealed uncompetitive and mixed-type inhibition patterns. researchgate.net

To illustrate the range of inhibitory activities observed in related compounds, the following table presents IC₅₀ values for various Schiff bases and nitro-containing compounds against urease.

Table 1: Urease Inhibitory Activity of Selected Schiff Bases and Related Compounds This table is for illustrative purposes and includes data for compounds structurally related to this compound to provide context for its potential enzymatic inhibition.

| Compound Class/Name | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N′-benzylidene-4-tert-butylbenzohydrazide derivatives | Urease | 13.33 - 251.74 | mdpi.com |

| Arylmethylene hydrazine-1,3-dimethylbarbituric derivatives | Urease | 0.61 - 4.56 | researchgate.net |

| Bis-Schiff bases of benzyl (B1604629) phenyl ketone | Urease | 22.21 - 47.91 | nih.gov |

| Benzylidene thiosemicarbazide with 3-NO₂ substituent | Urease | Not specified, but noted as "very good inhibitory activity" | nih.gov |

Antioxidant Potential and Radical Scavenging Pathways

The antioxidant capacity of chemical compounds is their ability to neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant activity of phenolic and other related compounds can be evaluated through various mechanisms, primarily the Hydrogen Atom Transfer (HAT) and Single Proton Loss Electron Transfer (SPLET) mechanisms. tandfonline.comresearchgate.net

While direct experimental antioxidant data for this compound is scarce, theoretical studies on the closely related compound N-(2-hydroxybenzylidene)-m-nitroaniline provide a strong basis for understanding its potential radical scavenging pathways. tandfonline.comuniv-guelma.dz The presence of the m-nitroaniline moiety in both compounds makes this comparison particularly relevant.

Hydrogen Atom Transfer (HAT) Mechanisms

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, neutralizing it in a single step. researchgate.net The thermodynamic feasibility of this pathway is primarily assessed by the Bond Dissociation Enthalpy (BDE). A lower BDE value for a specific X-H bond (where X is O, N, etc.) indicates that the hydrogen atom can be more easily abstracted, suggesting a higher antioxidant activity via the HAT mechanism. acs.org

For many phenolic antioxidants, the HAT mechanism is considered a key pathway for radical scavenging. researchgate.net In the case of this compound, the potential sites for hydrogen atom donation would be the C-H bonds of the benzylidene and aniline (B41778) rings. However, without a hydroxyl group, its activity through the HAT mechanism might be limited compared to phenolic Schiff bases. Computational studies on related compounds are essential to determine the BDE values and thus the favorability of this pathway. tandfonline.comuniv-guelma.dz

Single Proton Loss Electron Transfer (SPLET) Mechanisms

The SPLET mechanism is a two-step process. First, the antioxidant molecule loses a proton (deprotonation), forming an anion. In the second step, this anion transfers an electron to the free radical. researchgate.net This pathway is particularly significant in polar solvents, which can stabilize the resulting anion. The key thermodynamic parameters for evaluating the SPLET mechanism are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). A lower PA value indicates easier deprotonation, and a lower ETE value suggests a more favorable electron transfer from the anion. tandfonline.comuniv-guelma.dz

Theoretical studies on N-(2-hydroxybenzylidene)-m-nitroaniline have shown that in polar environments, the SPLET mechanism is dominant over the HAT mechanism. tandfonline.comuniv-guelma.dz This is because the deprotonation of the hydroxyl group is facilitated by the solvent, leading to a more favorable energetic pathway for radical scavenging. Given the structural similarities, it is plausible that this compound could also exhibit antioxidant activity through a similar mechanism, although the absence of a readily ionizable proton (like from a hydroxyl group) would likely make this pathway less favorable.

The following table presents calculated thermodynamic parameters for N-(2-hydroxybenzylidene)-m-chloroaniline (HBMC), a compound studied alongside the m-nitro analogue, which illustrates the values considered in such analyses. univ-guelma.dz

Table 2: Calculated Thermodynamic Parameters for a Related Schiff Base (HBMC) in Gas and Solvents (kcal/mol) This table shows data for a related compound to illustrate the parameters used in evaluating antioxidant mechanisms. HBMC is N-(2-hydroxybenzylidene)-m-chloroaniline. Data from Benmabrouk, M. (2024). univ-guelma.dz

| Parameter | Gas Phase | Methanol (B129727) | Water |

|---|---|---|---|

| BDE (Bond Dissociation Enthalpy) | 87.53 | 89.26 | 89.21 |

| IP (Ionization Potential) | 165.65 | 134.13 | 130.63 |

| PDE (Proton Dissociation Enthalpy) | 329.98 | 266.36 | 261.35 |

| PA (Proton Affinity) | 36.63 | 43.12 | 43.21 |

| ETE (Electron Transfer Enthalpy) | 71.64 | 85.02 | 86.85 |

In Silico Pharmacokinetic and Toxicological Predictions (ADME-Tox)

In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are computational methods used to predict the pharmacokinetic and toxicological properties of a compound. nih.govacs.org These predictions are crucial in the early stages of drug discovery to assess the potential of a molecule to be developed into a drug.

For this compound, several key physicochemical properties have been computed and are available through public databases like PubChem. nih.gov These properties can be evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.govresearchgate.netni.ac.rs This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

The predicted properties for this compound are summarized in the table below.

Table 3: In Silico Predicted Physicochemical and ADME Properties of this compound Data sourced from PubChem (CID 21433). nih.gov

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 226.23 g/mol | < 500 | Yes |

| XLogP3 (logP) | 2.6 | < 5 | Yes |

| Hydrogen Bond Donor Count | 0 | < 5 | Yes |

| Hydrogen Bond Acceptor Count | 3 | < 10 | Yes |

| Rotatable Bond Count | 2 | - | - |

Based on these predictions, this compound complies with all criteria of Lipinski's Rule of Five, suggesting it has a higher likelihood of good oral bioavailability. nih.gov The Topological Polar Surface Area (TPSA) is another important descriptor for predicting drug transport properties.

Applications in Materials Science and Industrial Processes

Corrosion Inhibition Properties

The compound and its analogues have demonstrated effectiveness as corrosion inhibitors for metals, particularly mild steel, in acidic environments. researchgate.netrasayanjournal.co.in The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive effects of acids used in industrial processes like acid cleaning, descaling, and oil well acidizing. researchgate.netorientjchem.org The presence of nitrogen and oxygen heteroatoms, along with pi-electrons in the aromatic rings and the azomethine group (-CH=N-), are key to its function as an inhibitor. researchgate.netrasayanjournal.co.inorientjchem.org

The protective layer formed by N-Benzylidene-m-nitroaniline on a metal surface is established through adsorption, a process that can involve two primary mechanisms: physisorption and chemisorption.